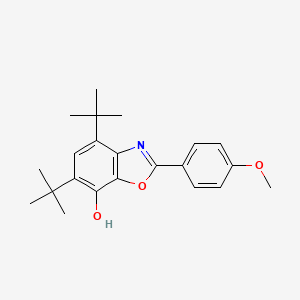
4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol
Vue d'ensemble
Description
4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol is a chemical compound that is commonly used in scientific research. It is a fluorescent whitening agent that is used to enhance the brightness of materials such as paper, textiles, and plastics. This compound has also been found to have potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol involves the absorption of light in the ultraviolet and blue regions of the spectrum, followed by emission of light in the blue region. This fluorescence is due to the presence of a benzoxazole ring in the molecule, which acts as a chromophore.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential applications in the fields of biochemistry and physiology. It has been used to study the transport and metabolism of lipids in cells, as well as the role of lipids in disease processes. It has also been used to study the effects of oxidative stress on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol in lab experiments include its high fluorescence intensity, stability, and low toxicity. However, its fluorescent properties can be affected by factors such as pH, temperature, and solvent polarity, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research involving 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol. One area of interest is the development of new biosensors that use this compound as a fluorescent label. Another area of research is the use of this compound in the study of lipid metabolism and its role in disease processes. Additionally, researchers may explore the use of this compound in the development of new imaging techniques for biological systems.
Applications De Recherche Scientifique
The fluorescence properties of 4,6-di-tert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol make it a useful tool in scientific research. It can be used to label and track molecules in biological systems, allowing researchers to study the behavior and interactions of these molecules. It has also been used in the development of biosensors for the detection of various analytes.
Propriétés
IUPAC Name |
4,6-ditert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)15-12-16(22(4,5)6)18(24)19-17(15)23-20(26-19)13-8-10-14(25-7)11-9-13/h8-12,24H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSCRFLAJUDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=C(C=C3)OC)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)

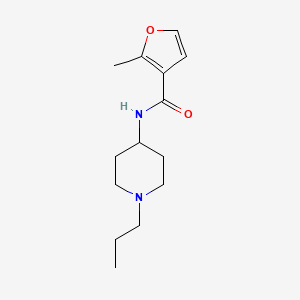
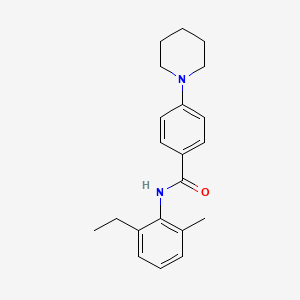
![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4761747.png)
![1-(2,2-dimethylpropanoyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4761753.png)
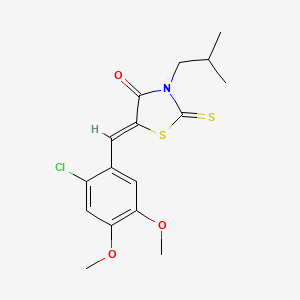
![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
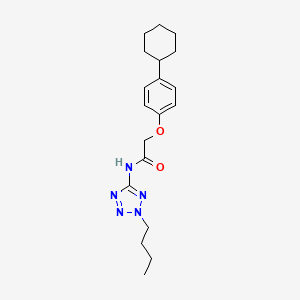
![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)